molecular formula C18H23N3O3S B12180971 [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone

[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone

Cat. No.: B12180971
M. Wt: 361.5 g/mol
InChI Key: VPEDMSNYWVQTIS-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a methylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C18H23N3O3S/c1-13(2)17-12-15(14-6-4-5-7-16(14)19-17)18(22)20-8-10-21(11-9-20)25(3,23)24/h4-7,12-13H,8-11H2,1-3H3

InChI Key

VPEDMSNYWVQTIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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